molecular formula C12H18Cl2N2O B1432327 3-(Pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride CAS No. 1820704-09-3

3-(Pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride

Cat. No. B1432327
M. Wt: 277.19 g/mol
InChI Key: NDRKBZQCNOXYLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

1. Specific Scientific Field The 2-Azabicyclo[3.2.1]octane scaffold is used in the field of drug discovery .

4. Results or Outcomes The unique structure of 2-Azabicyclo[3.2.1]octanes can make them a challenging scaffold to acquire. Interest in this core by the scientific community has spiked since 2014 after Massiot’s group reported a series of structurally related cytisine-like alkaloids from the roots and stems of Ormosia hosier, a plant employed in traditional Chinese herbal medicine .

1. Synthesis of Highly Strained Natural Products The 2-Azabicyclo[3.2.1]octane scaffold is used in the synthesis of natural products containing highly strained trans-fused bicyclo [3.3.0]octane . Due to high strain energy, molecules with trans-fused bicyclo [3.3.0]octane ring systems are very difficult to synthesize .

2. Construction of Tricyclic Carbon Skeleton A highly efficient strategy for the construction of a bridged oxa-[3.2.1]octane-embedded 5–7–6 tricyclic carbon skeleton has been reported . This structure matches those in the rhamnofolane, tigliane, and daphnane diterpenoids .

3. Synthesis of Anti-depressant Molecules While not directly related to the 2-Azabicyclo[3.2.1]octane scaffold, the synthesis of anti-depressant molecules is a significant application in the broader field of medicinal chemistry .

1. Synthesis of Highly Strained Natural Products The 2-Azabicyclo[3.2.1]octane scaffold is used in the synthesis of natural products containing highly strained trans-fused bicyclo [3.3.0]octane . Due to high strain energy, molecules with trans-fused bicyclo [3.3.0]octane ring systems are very difficult to synthesize .

2. Construction of Tricyclic Carbon Skeleton A highly efficient strategy for the construction of a bridged oxa-[3.2.1]octane-embedded 5–7–6 tricyclic carbon skeleton has been reported . This structure matches those in the rhamnofolane, tigliane, and daphnane diterpenoids .

3. Synthesis of Anti-depressant Molecules While not directly related to the 2-Azabicyclo[3.2.1]octane scaffold, the synthesis of anti-depressant molecules is a significant application in the broader field of medicinal chemistry .

properties

IUPAC Name

3-pyridin-4-yloxy-8-azabicyclo[3.2.1]octane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O.2ClH/c1-2-10-8-12(7-9(1)14-10)15-11-3-5-13-6-4-11;;/h3-6,9-10,12,14H,1-2,7-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDRKBZQCNOXYLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)OC3=CC=NC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride
Reactant of Route 2
Reactant of Route 2
3-(Pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride
Reactant of Route 3
Reactant of Route 3
3-(Pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride
Reactant of Route 4
Reactant of Route 4
3-(Pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride
Reactant of Route 5
Reactant of Route 5
3-(Pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride
Reactant of Route 6
Reactant of Route 6
3-(Pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.